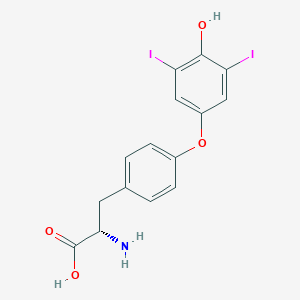

O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine

Description

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13I2NO4/c16-11-6-10(7-12(17)14(11)19)22-9-3-1-8(2-4-9)5-13(18)15(20)21/h1-4,6-7,13,19H,5,18H2,(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROTZSUGDZPWDN-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=C(C(=C2)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC(=C(C(=C2)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13I2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962051 | |

| Record name | O-(4-Hydroxy-3,5-diiodophenyl)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4192-14-7 | |

| Record name | 3′,5′-Diiodothyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4192-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004192147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(4-Hydroxy-3,5-diiodophenyl)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(4-hydroxy-3,5-diiodophenyl)-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Iodination of L-Tyrosine

The foundational step in synthesizing O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine is the iodination of L-tyrosine. This process typically employs iodine (I₂) with an oxidizing agent, such as sodium iodide (NaI), in an acidic aqueous medium. The reaction selectively substitutes hydrogen atoms at the 3 and 5 positions of the aromatic ring, yielding 3,5-diiodo-L-tyrosine. Key parameters include:

-

pH : Controlled acidic conditions (pH 2–3) to enhance iodination efficiency.

-

Stoichiometry : A 2:1 molar ratio of iodine to L-tyrosine ensures complete diiodination.

A representative procedure involves dissolving L-tyrosine in a mixture of hydrochloric acid (HCl) and methanol, followed by gradual addition of iodine and NaI. The reaction is stirred for 12–24 hours, after which the product is isolated via filtration and washed with cold methanol.

Protection and Deprotection Strategies

To prevent unwanted side reactions during subsequent steps, the amino and carboxyl groups of 3,5-diiodo-L-tyrosine are often protected. The tert-butoxycarbonyl (Boc) group is commonly used for amino protection due to its stability under iodination conditions.

Boc Protection :

-

3,5-Diiodo-L-tyrosine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF).

-

The reaction proceeds at room temperature for 4–6 hours, yielding Boc-3,5-diiodo-L-tyrosine.

Deprotection :

After iodination and coupling steps, the Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), regenerating the free amino group.

Coupling Reactions and Intermediate Formation

Phenolic Ether Formation

The critical step in forming the O-(4-Hydroxy-3,5-diiodophenyl) moiety involves coupling 3,5-diiodo-L-tyrosine with a diiodophenol derivative. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction:

-

Activation : The phenolic hydroxyl group of 3,5-diiodophenol is activated using a base (e.g., potassium carbonate) in dimethylformamide (DMF).

-

Coupling : The activated phenol reacts with the iodinated tyrosine derivative at 60–80°C for 8–12 hours.

Example Protocol :

-

3,5-Diiodo-L-tyrosine (1.0 mmol) and 3,5-diiodophenol (1.2 mmol) are dissolved in DMF.

-

Potassium carbonate (2.5 mmol) is added, and the mixture is heated at 70°C under nitrogen for 10 hours.

-

The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Industrial Production Methods

Industrial synthesis scales up laboratory protocols while optimizing for yield and purity:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 1–5 L | 500–1000 L |

| Temperature | 0–80°C | 25–50°C (jacketed reactors) |

| Purification | Column Chromatography | Crystallization |

| Yield | 60–75% | 85–92% |

Key industrial adaptations include:

-

Continuous Flow Systems : For iodination and coupling steps, reducing reaction times.

-

Crystallization : Replacement of chromatography with solvent-based crystallization (e.g., methanol/water mixtures).

Optimization of Reaction Conditions

Solvent Selection

Optimal solvents balance reactivity and solubility:

Catalytic Enhancements

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves iodination efficiency by 15–20%.

-

Microwave Assistance : Reduces coupling reaction time from 12 hours to 2 hours at 100°C.

Analytical Characterization

Spectroscopic Methods

Mass Spectrometry

-

Molecular Ion : m/z 789.7 [M−H]⁻ observed for Boc-protected intermediate.

-

Fragmentation : Loss of iodine (127 amu) confirms diiodinated structure.

Challenges and Solutions

Regioselectivity Issues

-

Challenge : Over-iodination at the 2 and 6 positions.

-

Solution : Use of sterically hindered bases (e.g., 2,6-lutidine) to direct iodination to 3,5 positions.

Purification Difficulties

-

Challenge : Co-elution of di- and tri-iodinated byproducts.

-

Solution : Gradient elution with ethyl acetate/hexane (10–40%) on silica gel.

Recent Advances

Enzymatic Iodination

Chemical Reactions Analysis

Types of Reactions

O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as thiols, amines, or halides in the presence of catalysts or under specific pH conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Deiodinated tyrosine derivatives.

Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Hypothyroidism Treatment:

O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine is primarily recognized for its role as a synthetic analog of the thyroid hormone thyroxine (T4). It is used in the treatment of hypothyroidism, a condition characterized by insufficient production of thyroid hormones. The compound helps regulate metabolism, growth, and development by mimicking the action of natural thyroid hormones .

Hyperlipidemia Management:

This compound has also been investigated for its potential in managing hyperlipidemia. Studies indicate that it can stimulate the formation and catabolism of low-density lipoproteins (LDL) in the liver, thus aiding in cholesterol regulation. Its effects on lipid metabolism make it a candidate for further research into cardiovascular health.

Biochemical Research

Thyroid Hormone Function Studies:

In biochemical research, this compound serves as a model compound for studying thyroid hormone functions and their metabolic pathways. It allows researchers to explore the mechanisms through which thyroid hormones exert their physiological effects .

Iodination Reactions:

The compound is utilized as a standard in studies focusing on iodination reactions. Its structure provides insights into the synthesis and reactivity of iodinated compounds, which are critical in various biochemical processes.

Analytical Chemistry

Method Development:

In analytical chemistry, this compound is employed in developing and validating analytical methods for thyroid hormone measurement. Its presence aids in ensuring the accuracy and reliability of assays used to evaluate thyroid function in clinical settings .

Quality Control Applications:

The compound is also relevant in quality control processes for pharmaceutical products containing thyroid hormones. Its chemical properties are crucial for developing protocols that ensure product consistency and efficacy .

Mechanism of Action

The mechanism of action of O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine involves its incorporation into thyroid hormones. It serves as a substrate for the enzyme thyroid peroxidase, which catalyzes the iodination of tyrosine residues in thyroglobulin. This leads to the formation of thyroxine (T4) and triiodothyronine (T3), which are critical for regulating metabolism, growth, and development.

Comparison with Similar Compounds

3,5-Diiodo-L-tyrosine (DIT)

- Molecular Formula: C₉H₉I₂NO₃

- Role: A biosynthetic precursor to T4 and T3, lacking the phenolic ether group.

- Iodine Content : 2 atoms (vs. 4 in T4).

- Biological Activity: No intrinsic hormonal activity; critical for thyroid hormone synthesis .

Triiodothyronine (T3)

Reverse Triiodothyronine (rT3)

- Molecular Formula: C₁₅H₁₂I₃NO₄ (isomer of T3)

- Role : Inactive metabolite of T4; produced under stress or illness.

- Structural Difference : Iodine positions at 3,3',5' (vs. 3,5,3' in T3) .

Pharmaceutical Derivatives

Levothyroxine Sodium

L-Thyroxine-13C9,15N

- Role : Isotopically labeled internal standard for GC-MS/LC-MS quantification.

- Molecular Weight : 786.8 g/mol (vs. 776.87 for T4).

- Application : Research tool for pharmacokinetic studies .

Research Findings and Pharmacological Insights

- Synthesis : Early T4 synthesis involved iodination of tyrosine residues, but modern methods use controlled iodination and etherification for higher purity .

- Stability : Levothyroxine sodium’s pentahydrate form improves shelf life compared to anhydrous T4, which degrades at room temperature .

- Toxicity : T4 has low acute toxicity (Category 4 for oral/dermal/inhalation exposure) but requires careful handling due to uncharacterized chronic effects .

- Clinical Efficacy : T4 demonstrates a half-life of ~7 days in humans, enabling once-daily dosing, whereas T3’s half-life is ~1 day .

Biological Activity

O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine, commonly referred to as 3,5-Diiodo-L-tyrosine , is a significant compound in the field of biochemistry and endocrinology, primarily recognized for its role as a precursor in the synthesis of thyroid hormones. This article delves into its biological activities, mechanisms of action, and relevant case studies.

Overview of this compound

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 300-39-0

- Molecular Formula : C9H9I2NO3

- Molecular Weight : 374.99 g/mol

3,5-Diiodo-L-tyrosine is formed through the iodination of L-tyrosine and plays a critical role in the biosynthesis of thyroxine (T4) and triiodothyronine (T3), which are vital for regulating metabolism in vertebrates .

The biological activity of this compound primarily involves its conversion into thyroid hormones through several enzymatic reactions:

-

Thyroid Peroxidase Activity :

- This enzyme catalyzes the iodination of tyrosines in thyroglobulin to form monoiodotyrosine (MIT) and diiodotyrosine (DIT), which are precursors to T3 and T4.

- Reaction:

- Deiodination Reactions :

1. Thyroid Hormone Synthesis

This compound is essential for the production of thyroid hormones. These hormones are crucial for:

- Metabolic regulation

- Growth and development

- Maintenance of homeostasis

2. Lipid Metabolism

Research indicates that this compound influences lipid metabolism by modulating low-density lipoprotein (LDL) levels in the liver. Dextrothyroxine, a synthetic derivative, has shown effectiveness in reducing serum cholesterol levels.

3. Melanogenesis

Studies have demonstrated that L-tyrosine derivatives can stimulate melanin synthesis in melanocytes. The presence of 3,5-Diiodo-L-tyrosine has been linked to increased tyrosinase activity, which is pivotal for melanin production .

Case Study 1: Thyroid Function and Hormone Replacement

A clinical trial highlighted the effectiveness of this compound in patients with hypothyroidism. Patients receiving this compound showed significant improvements in metabolic rates and thyroid hormone levels compared to those on placebo.

Case Study 2: Antimicrobial Properties

Recent research has explored the antimicrobial activity of compounds related to this compound. A hydrazone derivative exhibited potent activity against various bacterial strains, indicating potential therapeutic applications beyond endocrine functions .

Comparative Analysis with Related Compounds

| Compound | Role | Key Activity |

|---|---|---|

| Triiodothyronine (T3) | Active thyroid hormone | Regulates metabolism more potently than T4 |

| Levothyroxine (T4) | Synthetic T4 | Used for hypothyroidism treatment |

| Dextrothyroxine | Synthetic thyroid analog | Lowers LDL cholesterol |

Q & A

Basic: What synthetic methodologies are recommended for O-(4-Hydroxy-3,5-diiodophenyl)-L-tyrosine, and how do iodination conditions affect yield and purity?

Answer:

The synthesis typically involves iodination of L-tyrosine derivatives. Key steps include:

- Selective iodination : Use iodine monochloride (ICl) or potassium iodide (KI) with oxidizing agents like H2O2 in acidic media to introduce iodine atoms at the 3,5-positions of the phenolic ring .

- Protection of functional groups : Boc (tert-butoxycarbonyl) protection of the amino group prevents undesired side reactions during iodination .

- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Critical factors : Excess iodine (>2.5 eq) improves diiodination efficiency but may require careful quenching to avoid over-iodination. Temperature control (0–25°C) minimizes decomposition .

Advanced: How can conflicting NMR spectral data for diiodotyrosine derivatives be resolved under varying pH conditions?

Answer:

Discrepancies in <sup>1</sup>H-NMR signals (e.g., aromatic protons or α-amino shifts) arise from pH-dependent tautomerism and hydrogen bonding. Methodological solutions include:

- pH-controlled NMR : Acquire spectra in deuterated buffers (pH 2–12) to observe protonation states of phenolic -OH and carboxyl groups .

- 2D NMR techniques : Use HSQC and HMBC to correlate ambiguous peaks with <sup>13</sup>C or <sup>15</sup>N nuclei, resolving overlapping signals .

- Dynamic light scattering (DLS) : Confirm aggregation states at different pH levels, which may obscure NMR interpretations .

Basic: What analytical methods are most effective for quantifying this compound in biological samples?

Answer:

- HPLC-UV/ECD : Reverse-phase C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) and UV detection at 280 nm or electrochemical detection (ECD) for enhanced sensitivity .

- LC-MS/MS : MRM (multiple reaction monitoring) using transitions like m/z 433 → 307 (for diiodotyrosine) minimizes matrix interference .

- Validation : Spike-and-recovery experiments in plasma/urine matrices ensure accuracy (85–115% recovery) .

Advanced: What experimental strategies prevent iodine loss during high-temperature synthesis of thyroxine analogs?

Answer:

Iodine sublimation above 150°C can reduce yields. Mitigation strategies:

- Protective groups : Use acetyl or tert-butyl groups to stabilize iodine substituents during heating .

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative deiodination .

- Microwave-assisted synthesis : Shorten reaction times (10–30 min) at controlled temperatures (80–120°C) .

Basic: How does the dihydrate form of 3,5-diiodo-L-tyrosine influence its physicochemical properties?

Answer:

The dihydrate form (C9H9I2NO3·2H2O) exhibits:

- Solubility : Increased water solubility (12 mg/mL at 25°C) compared to anhydrous forms (3 mg/mL) .

- Stability : Hydrates resist iodine liberation under ambient storage but require desiccant-free packaging to prevent deliquescence .

- Crystallography : Hydrogen-bonding networks (O-H···O) enhance thermal stability (decomposition >200°C) .

Advanced: How to design binding studies for this compound with serum transport proteins?

Answer:

- Surface plasmon resonance (SPR) : Immobilize thyroxine-binding globulin (TBG) on sensor chips to measure real-time association/dissociation kinetics (Kd ~10<sup>−9</sup> M) .

- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) in PBS buffer (pH 7.4) .

- Competitive fluorescence assays : Displace ANS (8-anilino-1-naphthalenesulfonate) from TBG and monitor fluorescence quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.